molecular formula C7H5BrClFO B1376287 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene CAS No. 1261216-28-7

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene

Cat. No.: B1376287
CAS No.: 1261216-28-7
M. Wt: 239.47 g/mol
InChI Key: LWXJTVPIAGWACZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-fluoro-3-methoxybenzene: is an aromatic compound with the molecular formula C7H5BrClFO . It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and methoxy groups.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It may also be investigated for its potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene is not specified in the search results. As mentioned earlier, it is a key intermediate in the synthesis of SGLT2 inhibitors , which are used in the treatment of type 2 diabetes.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-1-fluoro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methoxylation reactions. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and reaction conditions .

Properties

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJTVPIAGWACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268407
Record name 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261216-28-7
Record name 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261216-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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